2-{8-Amino-1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol hydrochloride

Catalog No.
S14007611
CAS No.
M.F
C10H20ClNO3
M. Wt
237.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{8-Amino-1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-o...

Product Name

2-{8-Amino-1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol hydrochloride

IUPAC Name

2-(8-amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol;hydrochloride

Molecular Formula

C10H20ClNO3

Molecular Weight

237.72 g/mol

InChI

InChI=1S/C10H19NO3.ClH/c11-9(5-6-12)1-3-10(4-2-9)13-7-8-14-10;/h12H,1-8,11H2;1H

InChI Key

RSAWGKFACVDPSV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CCO)N)OCCO2.Cl

2-{8-Amino-1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol hydrochloride is a chemical compound with the molecular formula C10H19NO3C_{10}H_{19}NO_{3} and a molecular weight of approximately 201.27 g/mol. This compound features a unique spirocyclic structure characterized by the presence of a dioxaspiro framework, which contributes to its distinct chemical properties. It is primarily recognized for its potential applications in medicinal chemistry and biochemistry, particularly in the development of pharmaceutical agents.

Such as:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, allowing the compound to react with electrophiles.
  • Esterification: The hydroxyl group can undergo esterification reactions with carboxylic acids to form esters.
  • Acid-base reactions: The compound can interact with acids and bases due to the presence of both basic amino and acidic hydroxyl functionalities.

The biological activity of 2-{8-amino-1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol hydrochloride has been explored in various studies. It exhibits potential pharmacological effects, including:

  • Antinociceptive properties: Preliminary studies suggest that this compound may have pain-relieving effects, making it a candidate for further research in analgesic drug development.
  • Neuroprotective effects: The structural features may confer protective effects against neurodegeneration, warranting investigation into its use in treating neurological disorders.

The synthesis of 2-{8-amino-1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol hydrochloride can be achieved through several methods, including:

  • Cyclization reactions: Starting from appropriate precursors such as dioxaspiro compounds, cyclization can be induced under acidic or basic conditions.
  • Amination: The introduction of the amino group can occur via reductive amination or direct amination processes involving suitable amines.
  • Hydrochloride formation: The conversion to hydrochloride salt can be accomplished by reacting the base form with hydrochloric acid.

This compound has several potential applications:

  • Pharmaceutical development: Its unique structure and biological activity make it a candidate for the development of new therapeutic agents.
  • Chemical biology: It may serve as a biochemical probe in research studies aimed at understanding biological processes or disease mechanisms.

Interaction studies involving 2-{8-amino-1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol hydrochloride are crucial for understanding its mechanism of action and potential side effects. Research may focus on:

  • Protein binding studies: Investigating how this compound interacts with various proteins could reveal its pharmacokinetic properties.
  • Receptor binding assays: Understanding its affinity for specific receptors will help elucidate its therapeutic potential.

Similar Compounds

Several compounds share structural similarities with 2-{8-amino-1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol hydrochloride. A comparison highlights its uniqueness:

Compound NameCAS NumberSimilarity Index
1,4-Dioxaspiro[4.5]decan-8-yldimethanol17159-82-90.90
8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol66336-42-30.90
Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-ylo)acetate189509-22-60.84
1,4-Dioxaspiro[4.5]decane-8-carbonitrile69947-09-70.75
6-Oxaspiro[bicyclo[3.1.0]hexane]-3,2'-[1,3]dioxolane40025-75-00.84

These similar compounds exhibit varying degrees of structural similarity but differ in their biological activities and applications, making 2-{8-amino-1,4-dioxaspiro[4.5]decan-8-yld}ethan -1 -ol hydrochloride distinct in its potential uses and mechanisms of action.

This comprehensive overview underscores the significance of 2-{8-amino -1 ,4 -dioxaspiro [4 .5 ]decan -8 -yl }ethan -1 -ol hydrochloride in chemical research and pharmaceutical development while highlighting areas for future investigation into its properties and applications.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

237.1131712 g/mol

Monoisotopic Mass

237.1131712 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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